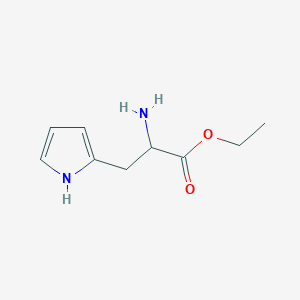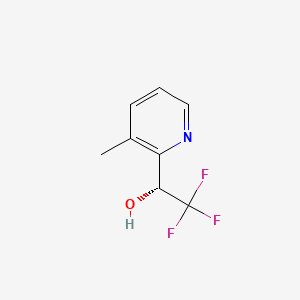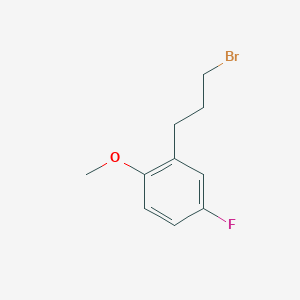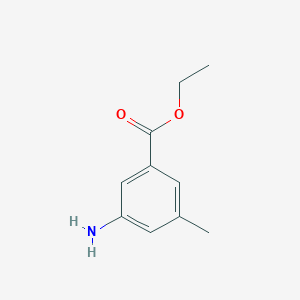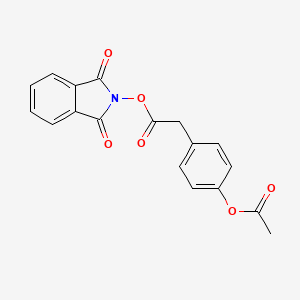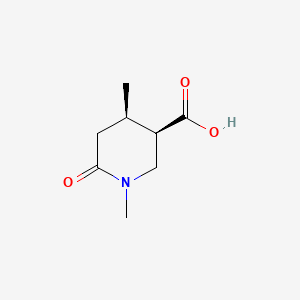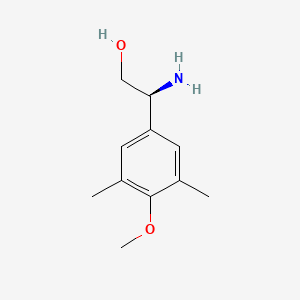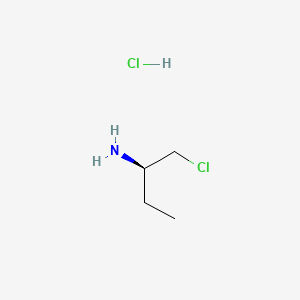
(2R)-1-chlorobutan-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-chlorobutan-2-aminehydrochloride is a chiral organic compound with a specific stereochemistry It is characterized by the presence of a chlorine atom, an amine group, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-chlorobutan-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-2-aminobutan-1-ol.
Chlorination: The hydroxyl group of ®-2-aminobutan-1-ol is converted to a chlorine atom using thionyl chloride (SOCl₂) under anhydrous conditions.
Formation of Hydrochloride Salt: The resulting (2R)-1-chlorobutan-2-amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(2R)-1-chlorobutan-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO₄) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Major Products Formed
Substitution: Formation of (2R)-1-hydroxybutan-2-amine.
Oxidation: Formation of (2R)-1-chlorobutan-2-imine.
Reduction: Formation of (2R)-butan-2-amine.
科学的研究の応用
(2R)-1-chlorobutan-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2R)-1-chlorobutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2S)-1-chlorobutan-2-aminehydrochloride: The enantiomer of (2R)-1-chlorobutan-2-aminehydrochloride with similar chemical properties but different stereochemistry.
(2R)-1-bromobutan-2-aminehydrochloride: A similar compound with a bromine atom instead of chlorine.
(2R)-1-chlorobutan-2-amine: The free base form without the hydrochloride salt.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
6189-21-5 |
|---|---|
分子式 |
C4H11Cl2N |
分子量 |
144.04 g/mol |
IUPAC名 |
(2R)-1-chlorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
KCFMGRDFBNKXFB-PGMHMLKASA-N |
異性体SMILES |
CC[C@H](CCl)N.Cl |
正規SMILES |
CCC(CCl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


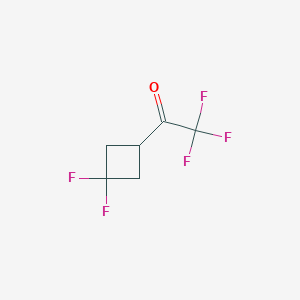
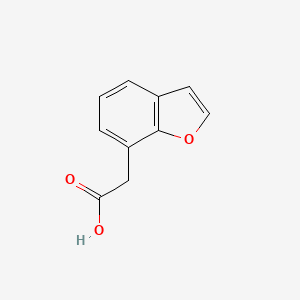
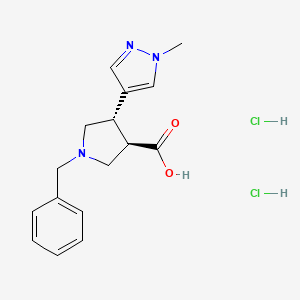
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
